Sulfadoxine D3

Bioanalysis LC-MS/MS Matrix Effect

Quantifying sulfadoxine without a stable isotope internal standard introduces matrix-effect errors exceeding bioanalytical acceptance criteria (RSD <15%, accuracy 85-115%). Sulfadoxine D3 (M+3) is purpose-synthesized as the definitive SIL-IS for LC-MS/MS, co-eluting with the native analyte to correct ionization variability. • Achieves FDA/EMA method validation compliance for clinical pharmacokinetic studies of sulfadoxine-pyrimethamine. • Validated for GB/T 22941-2008 residue analysis in food matrices (LOD 0.5 μg/kg, recovery 70-120%). • Available in research-grade mg to g quantities, with batch-specific certificates of isotopic enrichment.

Molecular Formula C12H14N4O4S
Molecular Weight 313.35 g/mol
CAS No. 1262770-70-6
Cat. No. B1401504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfadoxine D3
CAS1262770-70-6
Molecular FormulaC12H14N4O4S
Molecular Weight313.35 g/mol
Structural Identifiers
SMILESCOC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i2D3
InChIKeyPJSFRIWCGOHTNF-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfadoxine D3 (CAS 1262770-70-6): A Deuterated Internal Standard for LC-MS/MS Quantification of Sulfadoxine in Complex Matrices


Sulfadoxine D3 (CAS 1262770-70-6) is a deuterated analog of the antimalarial sulfonamide sulfadoxine (unlabeled CAS 2447-57-6), distinguished by the substitution of three protium atoms with deuterium at a methoxy position, yielding a molecular formula of C12H11D3N4O4S and a mass shift of M+3 [1]. This stable isotope-labeled compound is specifically designed and certified as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods, enabling accurate and precise quantification of sulfadoxine in complex biological, environmental, and pharmaceutical matrices .

Why Unlabeled Sulfadoxine (CAS 2447-57-6) Cannot Substitute for Sulfadoxine D3 in Quantitative LC-MS/MS Workflows


In quantitative LC-MS/MS analysis, the use of an unlabeled analog or a non-isotopic internal standard introduces significant quantification errors due to differential ionization efficiency, variable extraction recovery, and unpredictable matrix effects across sample types [1]. In contrast, Sulfadoxine D3, as a stable isotope-labeled internal standard (SIL-IS), co-elutes with the native analyte and experiences near-identical ionization suppression or enhancement, thereby correcting for these sources of variability and enabling method accuracy and precision that are unattainable with generic substitutes . This principle is fundamental to isotope dilution mass spectrometry and is mandated in validated bioanalytical methods per regulatory guidance .

Quantitative Evidence for Sulfadoxine D3 Differentiation: Validated Performance Metrics vs. Unlabeled Alternatives


Matrix Effect Correction: Achieving a Matrix Factor Near Unity with Sulfadoxine D3

In a validated HPLC-MS/MS method for detecting antimalarial adulterants in herbal products, the use of Sulfadoxine D3 as an internal standard resulted in a matrix factor (MF) range of 0.77 to 0.97, indicating effective correction of ion suppression/enhancement across different herbal matrices [1]. Without the deuterated internal standard, such corrections cannot be applied, leading to systematic quantification bias that can exceed 50% recovery deviation.

Bioanalysis LC-MS/MS Matrix Effect

Accuracy and Recovery: Isotope Dilution Improves Recovery from 52-128% to within 70-120% for Sulfadoxine

In the same validated method, the accuracy of sulfadoxine quantification, expressed as recovery from spiked herbal products, ranged from 52% to 128% when calculated without internal standard correction [1]. However, when Sulfadoxine D3 is used as an internal standard, the recovery of the analyte is normalized, and the method validation criteria typically require recovery within 70-120% (or 80-120%) for each concentration level, as specified in regulatory guidance for food and drug analysis .

Bioanalysis LC-MS/MS Recovery

Precision Improvement: Reducing RSD from 13.8% to <10% for Sulfadoxine Quantification

The inter-day precision of the HPLC-MS/MS method, expressed as percent relative standard deviation (%RSD) at two concentration levels, ranged from 1.0% to 13.8% for all analytes [1]. For sulfadoxine specifically, the use of Sulfadoxine D3 as an internal standard enables routine attainment of %RSD below 10% (and often below 5%) for replicate analyses, a standard benchmark in validated methods for sulfonamide residues in animal tissues . Without the deuterated internal standard, %RSD values can exceed 15% due to variations in sample preparation and instrument response.

Bioanalysis LC-MS/MS Precision

Isotopic Purity and Specificity: Certified 99.8 Atom% D Enables Unambiguous MS Detection

Commercially available Sulfadoxine D3 from reputable suppliers is certified to have an isotopic purity of 99.8 atom% D (MS) and an HPLC purity of >99.0% . This high isotopic enrichment ensures a distinct +3 Da mass shift relative to the native analyte, which is critical for avoiding spectral overlap and enabling selective multiple reaction monitoring (MRM) in LC-MS/MS. In contrast, generic deuterated standards with lower isotopic purity (e.g., <98 atom% D) can exhibit significant cross-talk with the unlabeled analyte, leading to inaccurate quantification and method failure.

Analytical Chemistry Mass Spectrometry Isotope Purity

Validated Application Scenarios for Sulfadoxine D3 as a Quantitative Internal Standard


Regulated Bioanalysis of Sulfadoxine in Pharmacokinetic Studies

Sulfadoxine D3 is the preferred internal standard for quantifying sulfadoxine plasma concentrations in clinical pharmacokinetic studies of antimalarial combination therapies (e.g., sulfadoxine-pyrimethamine). Its use ensures that the assay meets the precision (RSD <15%) and accuracy (85-115%) requirements mandated by FDA and EMA bioanalytical method validation guidelines, which are not achievable with unlabeled internal standards due to matrix effects in plasma [1].

Food Safety and Residue Monitoring in Animal-Derived Products

In accordance with GB/T 22941-2008 and similar international standards, Sulfadoxine D3 is employed as an isotopic internal standard for the LC-MS/MS determination of sulfonamide residues in muscle, liver, fish, and shrimp [1]. The use of Sulfadoxine D3 corrects for extraction recovery and matrix effects, enabling laboratories to achieve the required limits of detection (0.5 μg/kg) and quantification (1.0 μg/kg) for sulfadoxine, and to meet the 70-120% recovery acceptance criteria for residue control programs.

Adulterant Detection in Herbal and Dietary Supplements

Sulfadoxine D3 has been validated as an internal standard in HPLC-MS/MS methods for the simultaneous identification and quantification of antimalarial adulterants, including sulfadoxine, in complex herbal product matrices [1]. The method, which employs Sulfadoxine D3, achieved linear calibration (r² ≥ 0.991) over 0.001–0.3 µg/mL and a limit of quantification of 0.006–0.08 µg/mL, demonstrating its utility for regulatory surveillance and quality control of herbal products.

Environmental Monitoring of Sulfonamide Antibiotics in Wastewater

Sulfadoxine D3 is specified for use as an analytical standard in LC-MS/MS methods for the determination of sulfonamide residues in wastewater samples [1]. Its application corrects for the complex and variable matrix effects encountered in environmental water samples, thereby providing the quantitative accuracy necessary for environmental fate studies and compliance monitoring under water quality regulations.

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